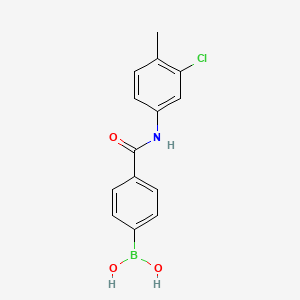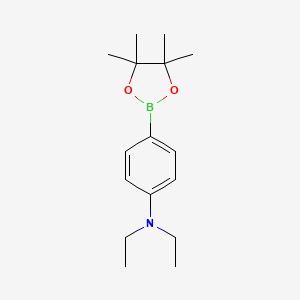
4-クロロ-6-(2,3-ジヒドロ-1H-インドール-1-イル)-1,3,5-トリアジン-2-アミン
概要
説明
4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that features both an indole and a triazine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indole moiety, which is a common structural motif in many natural products and pharmaceuticals, adds to its significance.
科学的研究の応用
4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer and microbial infections.
Materials Science: The unique electronic properties of the indole and triazine rings make this compound useful in the development of organic semiconductors and nonlinear optical materials.
Biological Studies: The compound can be used to study the interactions of indole derivatives with biological targets, such as enzymes and receptors.
生化学分析
Biochemical Properties
4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates . The inhibition of these kinases can affect various signaling pathways within the cell. Additionally, 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine interacts with receptor tyrosine kinases, which are crucial for the transmission of biochemical signals across the plasma membrane .
Cellular Effects
The effects of 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of macrophage migration inhibitory factor (MIF), a cytokine involved in immune responses . By targeting MIF, 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine can alter the behavior of immune cells, potentially impacting inflammation and immune regulation .
Molecular Mechanism
At the molecular level, 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, particularly kinases . This inhibition occurs through binding interactions with the active sites of these enzymes, preventing them from catalyzing their respective reactions. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating immune responses or inhibiting tumor growth . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological functions . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in medical applications.
Metabolic Pathways
4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine is involved in various metabolic pathways within the cell. The compound interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and the levels of specific metabolites, influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can impact its efficacy and toxicity, as well as its ability to reach target sites within the body .
Subcellular Localization
The subcellular localization of 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, the compound may localize to the nucleus to interact with transcription factors or to the mitochondria to influence cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure.
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride with amines.
Coupling of Indole and Triazine Rings: The final step involves coupling the indole and triazine rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the triazine ring can be substituted by various nucleophiles, such as amines or thiols.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted triazine derivative .
作用機序
The mechanism of action of 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The triazine ring can act as a pharmacophore, enhancing the binding affinity and specificity of the compound . The exact pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
4-Chloro-6-(1H-indol-1-YL)-1,3,5-triazin-2-amine: Similar structure but lacks the dihydro moiety on the indole ring.
6-(2,3-Dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine: Similar structure but lacks the chlorine atom on the triazine ring.
Uniqueness
4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine is unique due to the presence of both the chlorine atom on the triazine ring and the dihydro moiety on the indole ring. This combination of features can enhance its reactivity and binding affinity in various applications .
特性
IUPAC Name |
4-chloro-6-(2,3-dihydroindol-1-yl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5/c12-9-14-10(13)16-11(15-9)17-6-5-7-3-1-2-4-8(7)17/h1-4H,5-6H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEFOUADYLWOSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(=NC(=N3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1452252.png)

![6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid](/img/structure/B1452255.png)

![4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride](/img/structure/B1452257.png)

![Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate](/img/structure/B1452262.png)
![4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1452264.png)


![N-[(Benzyloxy)carbonyl]glutaminyltyrosine](/img/structure/B1452270.png)


![4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1452274.png)
